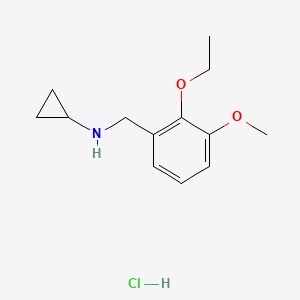![molecular formula C21H16N4O3 B5466750 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK-J4, and is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. In recent years, GSK-J4 has gained significant attention due to its potential applications in epigenetic research and the treatment of various diseases.
作用机制
GSK-J4 works by inhibiting the 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide enzyme, which is responsible for removing methyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression, and changes in histone methylation can lead to changes in gene expression. By inhibiting this compound, GSK-J4 can lead to changes in histone methylation and potentially be used to treat various diseases.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have significant biochemical and physiological effects. Studies have shown that GSK-J4 can induce differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus by reducing inflammation.
实验室实验的优点和局限性
One of the major advantages of GSK-J4 is its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide, which makes it an attractive compound for epigenetic research. Additionally, GSK-J4 has been shown to be effective in treating various diseases, making it a promising candidate for drug development.
However, there are also limitations to using GSK-J4 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. Additionally, GSK-J4 can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on GSK-J4. One potential direction is to investigate its potential applications in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to understand the potential toxicity of GSK-J4 and its off-target effects.
Conclusion:
In conclusion, GSK-J4 is a chemical compound that has gained significant attention in recent years due to its potential applications in epigenetic research and the treatment of various diseases. Its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide makes it an attractive compound for drug development, but its potential toxicity and off-target effects must be carefully considered. Further research is needed to fully understand the potential applications of GSK-J4 and its limitations.
合成方法
The synthesis of GSK-J4 involves the reaction of 4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound.
科学研究应用
GSK-J4 has been extensively studied for its potential applications in epigenetic research. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, which can lead to changes in gene expression.
GSK-J4 has been shown to be a potent inhibitor of this compound, which can lead to changes in gene expression and potentially be used to treat various diseases. Studies have shown that GSK-J4 can inhibit the growth of cancer cells by inducing differentiation and apoptosis. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
3-methoxy-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-18-6-2-4-15(12-18)20(26)23-17-9-7-14(8-10-17)19-24-21(28-25-19)16-5-3-11-22-13-16/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPKDJGRSHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
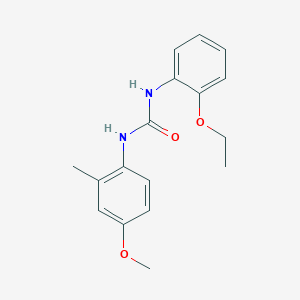
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)
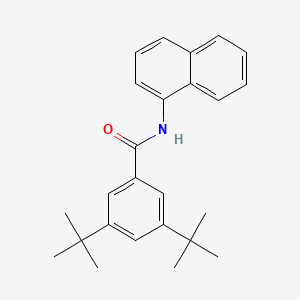
![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)
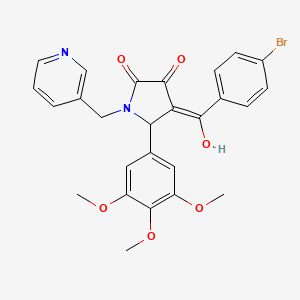
![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)
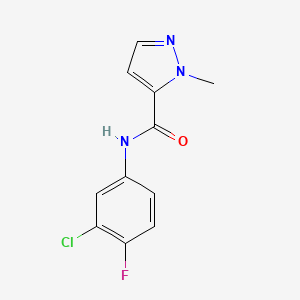
![2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)
